2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid
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Overview
Description
2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol It is a derivative of phenylalanine, featuring a methoxy group and a methyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-3-methylbenzaldehyde.
Aldol Condensation: The benzaldehyde undergoes aldol condensation with glycine to form an intermediate.
Hydrogenation: The intermediate is then hydrogenated to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid.
Reduction: 2-Amino-3-(4-methoxy-3-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amino groups play crucial roles in binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: Similar structure but lacks the amino group.
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Similar structure with a hydroxyl group instead of a methyl group.
Uniqueness
2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid is unique due to the presence of both an amino group and a methoxy group on the aromatic ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-amino-3-(4-methoxy-3-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(3-4-10(7)15-2)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGNDDYTXLSPCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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